molecular formula C24H17N3O3 B11186307 2-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide

2-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide

Cat. No.: B11186307
M. Wt: 395.4 g/mol
InChI Key: CRYWXFUQTDFDQC-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a complex molecular structure that includes a naphthalene ring, a benzoxazole moiety, and a pyridine ring, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the benzoxazole intermediate.

    Formation of the Naphthalene Carboxamide: The final step involves the coupling of the naphthalene ring with the benzoxazole-pyridine intermediate through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid derivative, while nitration can introduce nitro groups onto the aromatic rings.

Scientific Research Applications

2-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide is unique due to its combination of a naphthalene ring, benzoxazole, and pyridine, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H17N3O3

Molecular Weight

395.4 g/mol

IUPAC Name

2-methoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C24H17N3O3/c1-29-21-10-8-15-5-2-3-7-18(15)22(21)23(28)26-17-9-11-20-19(13-17)27-24(30-20)16-6-4-12-25-14-16/h2-14H,1H3,(H,26,28)

InChI Key

CRYWXFUQTDFDQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5

Origin of Product

United States

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